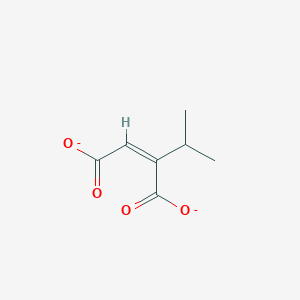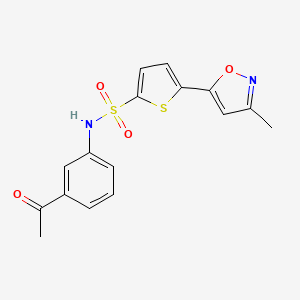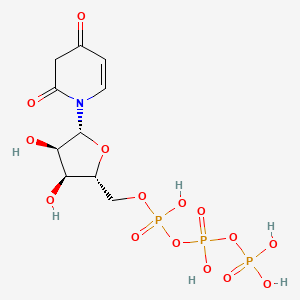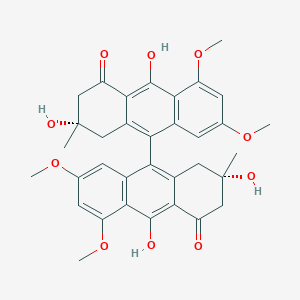
(-)-Epidihydropinidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-epidihydropinidine is a citraconoyl group. It has a role as a metabolite.
Scientific Research Applications
Antibacterial and Antifungal Properties
(-)-Epidihydropinidine, primarily found in the needles and bark of Norway spruce (Picea abies), exhibits substantial antibacterial and antifungal activities. It is notably effective against a range of bacterial and fungal strains, with the lowest minimum inhibitory concentration (MIC) value of 5.37μg/mL recorded for Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, and C. albicans. Compared to tetracycline, this compound demonstrated nearly three times higher activity against P. aeruginosa and E. faecalis. Its antibacterial effects extend to other strains like Staphylococcus aureus, Bacillus cereus, and Salmonella enterica, indicating its potential as a candidate for developing new antibiotics and food spoilage prevention solutions (Fyhrquist et al., 2017).
Synthesis and Structural Analysis
Efficient synthesis methodologies for this compound have been established, providing the most straightforward routes with the highest overall yields for this naturally occurring alkaloid. Notably, the first single-crystal X-ray analysis of this compound hydrochloride confirmed its absolute configuration as (2S,6S), aligning with the configuration of the isolated natural product. This discovery is crucial for understanding the compound's structure and potential applications in pharmaceutical and chemical industries (Kavala et al., 2011).
Catalytic Dynamic Resolution in Synthesis
The catalytic dynamic resolution technique has been applied to the synthesis of trans-2,6-disubstituted piperidines, including this compound, rendering the diastereoselective synthesis enantioselective. This approach provides an efficient method for preparing this compound and highlights the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Beng & Gawley, 2012).
properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
(2S,6S)-2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
BHBZNQCZKUGKCJ-IUCAKERBSA-N |
Isomeric SMILES |
CCC[C@H]1CCC[C@@H](N1)C |
SMILES |
CCCC1CCCC(N1)C |
Canonical SMILES |
CCCC1CCCC(N1)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)


![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,3-dihydroxy-7-iodo-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1257486.png)

